An In-depth Technical Guide to 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one: Core Physicochemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one: Core Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a structural bioisostere of natural purines, represents a "privileged scaffold" in medicinal chemistry. This structural similarity allows it to readily interact with a wide array of biological macromolecules, including enzymes and receptors that typically bind purine-based ligands.[1] This inherent bio-compatibility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including roles as kinase inhibitors, antimicrobial agents, and modulators of the central nervous system.[2][3] The specific compound, 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one, is a key intermediate and building block for more complex molecules within this class, making a thorough understanding of its fundamental properties and synthesis critical for researchers in the field. This guide provides a detailed overview of its core characteristics, synthesis, and potential applications.
Physicochemical Properties: A Foundation for Drug Design
While specific experimental data for 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is not extensively published, we can infer its key properties based on the parent scaffold and related derivatives. These properties are fundamental to predicting its behavior in biological systems and for designing experimental protocols.
Structural and Electronic Characteristics
The core of 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a planar, fused heterocyclic system. X-ray crystallography studies of analogous compounds, such as 1-acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, confirm the near-coplanarity of the fused five- and six-membered rings.[1] This planarity is a key feature that facilitates π–π stacking interactions with aromatic residues in the active sites of target proteins.[4]
The molecule possesses both hydrogen bond donors (the N-H groups of the imidazole ring) and acceptors (the carbonyl oxygen and the nitrogen atoms of the pyridine and imidazole rings). This capacity for hydrogen bonding is crucial for its interaction with biological targets.[4] The chlorine atom at the 6-position significantly influences the molecule's electronic properties through its electron-withdrawing inductive effect, which can impact the pKa of the ionizable protons and the reactivity of the aromatic system.
Figure 1. Chemical structure of 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Predicted Physicochemical Parameters
| Property | Predicted Value | Significance in Drug Development |
| pKa | Acidic (NH): ~8-9 Basic (N): ~3-4 | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| LogP | ~1.5 - 2.0 | Indicates lipophilicity and influences membrane permeability and oral absorption. |
| Aqueous Solubility | Low | Affects dissolution rate and bioavailability; often requires formulation strategies for enhancement. |
Note: These values are estimations based on the structure and data from similar compounds and should be experimentally verified.
Synthesis of the Imidazo[4,5-b]pyridin-2-one Core
The synthesis of the imidazo[4,5-b]pyridin-2-one scaffold can be achieved through several routes, often starting from substituted pyridines. A common and efficient method involves the cyclization of a 2,3-diaminopyridine derivative.
General Synthetic Strategy
A prevalent strategy for constructing the imidazo[4,5-b]pyridine core involves a tandem reaction sequence starting from 2-chloro-3-nitropyridine.[5] This approach offers a high degree of flexibility for introducing various substituents.
Figure 2. General synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Illustrative)
The following protocol is a representative example of how 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one could be synthesized, based on established methodologies for similar compounds.
Materials:
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5-Chloro-2,3-diaminopyridine
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1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 5-chloro-2,3-diaminopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: CDI is sensitive to water, which would lead to its decomposition and reduce the yield.
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Acid/Base Washes: The acidic wash removes any unreacted basic starting material, while the basic wash removes acidic byproducts.
Characterization and Analytical Methods
Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring and the N-H protons of the imidazole ring.
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¹³C NMR would provide information on the carbon skeleton of the molecule.
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-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound, confirming the expected mass.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H and C=O functional groups.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is a common starting point.[6]
Biological Activity and Therapeutic Potential
Derivatives of the imidazo[4,5-b]pyridine scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.
Kinase Inhibition
The imidazo[4,5-b]pyridin-2-one core is a known hinge-binding motif for many kinases. This interaction is facilitated by the formation of hydrogen bonds between the N-H and C=O groups of the imidazo[4,5-b]pyridin-2-one and the backbone of the kinase hinge region.[7] Derivatives of this scaffold have been identified as potent inhibitors of several important kinase families:
-
Aurora Kinases: These are critical for cell cycle regulation, and their inhibition is a promising strategy for cancer therapy.[1][8][9]
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in cell proliferation, differentiation, and survival, and are often overactive in various cancers.[7]
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Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, BTK is a validated target for B-cell malignancies.[10]
Figure 3. Simplified mechanism of kinase inhibition.
Conclusion and Future Directions
6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a valuable heterocyclic building block with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its purine-like structure provides a strong foundation for designing molecules that can effectively interact with biological targets. While there is a need for more comprehensive experimental data on the physicochemical properties of this specific compound, the established synthetic routes and the known biological activities of its derivatives make it a highly attractive starting point for further research. Future work should focus on the detailed experimental characterization of this molecule and the exploration of its potential as a scaffold for the development of novel therapeutics.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciforum.net [sciforum.net]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | 1373116-06-3 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives: Antidiabetic, antioxidant, β-glucuronidase inhibiton and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(Note: A representative structure is shown. The exact structure should be confirmed from a reliable source like PubChem.)